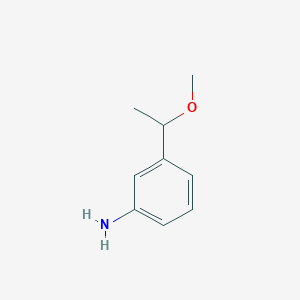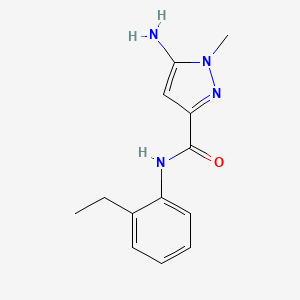![molecular formula C22H24ClN3O B2907783 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride CAS No. 1049752-25-1](/img/structure/B2907783.png)
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound with notable applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride typically involves multi-step chemical processes. One common method includes:
Preparation of the Benzimidazole Core: : A reaction between o-phenylenediamine and suitable aldehydes under acidic conditions.
Alkylation: : Introducing the 2-methylallyl group via alkylation reactions, which are facilitated by catalysts such as potassium carbonate in aprotic solvents.
Formation of Pyrrolidinone Ring: : Cyclization reaction with o-tolylamine and a suitable lactam precursor under heated conditions.
Hydrochloride Formation: : Finally, the compound is reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial-scale production may use continuous flow reactors to ensure consistent quality and higher yields. Key factors include precise control of temperature, pressure, and reaction times to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve agents such as lithium aluminum hydride to reduce carbonyl groups.
Substitution: : Nucleophilic substitution reactions occur, especially in the presence of strong bases like sodium hydride.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, under mild to moderate temperatures.
Reduction: : Lithium aluminum hydride, sodium borohydride, under inert atmosphere conditions.
Substitution: : Sodium hydride, potassium carbonate, in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
These reactions primarily yield modified versions of the original compound with altered functional groups, often enhancing or modifying its biological activity.
Scientific Research Applications
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride has diverse applications:
Chemistry: : Used as a reagent in various organic synthesis reactions.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Utilized in the formulation of specialty chemicals and advanced materials.
Mechanism of Action
The compound's bioactivity is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. Pathways involved typically include signaling cascades that regulate cellular functions, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-(2-methylallyl)-1H-imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride
4-(1-(2-methylallyl)-1H-benzo[d]thiazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride
4-(1-(2-methylallyl)-1H-pyrrolo[3,4-b]quinolin-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride
Uniqueness
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one hydrochloride stands out due to its benzimidazole core, which imparts significant biological activity and the potential for diverse applications. Its structural combination allows for unique interactions with molecular targets, distinguishing it from other compounds with similar frameworks.
Remember, these descriptions can serve as a starting point, and further research and detailed experimental data are necessary to fully understand the properties and applications of this complex compound.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O.ClH/c1-15(2)13-25-20-11-7-5-9-18(20)23-22(25)17-12-21(26)24(14-17)19-10-6-4-8-16(19)3;/h4-11,17H,1,12-14H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVAGVAUPVEKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2907700.png)
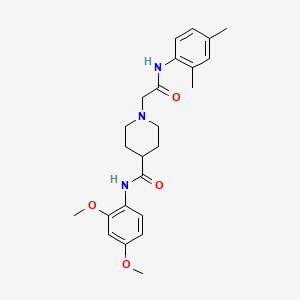

![6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907704.png)
![ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2907707.png)
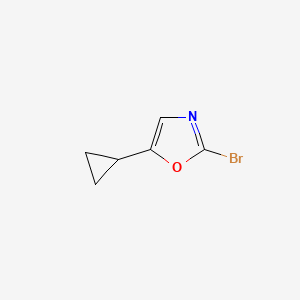
![1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2907712.png)
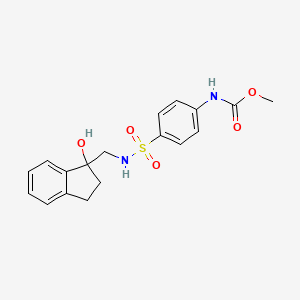

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2907715.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2907718.png)
